molecular formula C11H16ClO2PS2 B14677795 Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester CAS No. 34643-50-0

Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester

Cat. No.: B14677795
CAS No.: 34643-50-0
M. Wt: 310.8 g/mol
InChI Key: JFGIYLCXVLSKER-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide. This compound is known for its effectiveness in controlling a broad spectrum of pests, making it a valuable tool in crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions usually require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

    Biology: The compound is studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pharmaceuticals.

    Industry: It is widely used in agriculture for pest control and in the formulation of various agrochemical products.

Mechanism of Action

The primary mechanism of action of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which eventually results in paralysis and death of the pests . The compound targets the nervous system of insects, making it highly effective as an insecticide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is unique due to its specific chemical structure, which provides distinct reactivity and effectiveness in pest control. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound in agricultural applications.

Properties

CAS No.

34643-50-0

Molecular Formula

C11H16ClO2PS2

Molecular Weight

310.8 g/mol

IUPAC Name

(4-chlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClO2PS2/c1-3-9-17-15(16,13-4-2)14-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

JFGIYLCXVLSKER-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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